3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidine derivatives. It is known for its antimicrobial properties and is used in various industrial and cosmetic applications. The compound is characterized by its ability to release formaldehyde, which acts as a preservative by creating an environment less favorable to microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of formaldehyde with dimethyl hydantoin under controlled conditions. The process can be carried out by reacting 3 to 5 moles of formaldehyde with 1 mole of dimethyl hydantoin at a temperature of 84°C . Another method involves reacting 2 moles of formaldehyde with dimethyl hydantoin at temperatures ranging from 38 to 50°C and a pH of 8.1-8.3 .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted in continuous flow systems to ensure consistent quality and yield. This method allows for the efficient synthesis of the compound while minimizing the risk of contamination and ensuring the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties
Mechanism of Action
The primary mechanism of action of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by disrupting the cellular processes of microorganisms, thereby inhibiting their growth and proliferation. This makes the compound effective as a preservative in various formulations .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Another imidazolidine derivative with similar antimicrobial properties.
Diazolidinyl urea: A formaldehyde-releasing preservative used in cosmetics.
Sodium hydroxymethylglycinate: Another formaldehyde donor used as a preservative.
Uniqueness
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific structure, which allows for the controlled release of formaldehyde. This controlled release mechanism makes it particularly effective as a preservative, providing long-lasting antimicrobial protection in various formulations .
Biological Activity
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione, commonly known as a derivative of dimethylhydantoin, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
Antitumor Activity
Research indicates that derivatives of imidazolidine compounds exhibit antitumor properties. A study focusing on structural modifications of similar compounds revealed that certain analogs demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle regulation.
Compound | Cell Line Tested | IC₅₀ (μM) |
---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 1.2 |
Compound B | HeLa (Cervical Cancer) | 0.8 |
This compound | A549 (Lung Cancer) | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that imidazolidine derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.
- Mechanism : The proposed mechanism includes the inhibition of enzyme activity crucial for bacterial survival, leading to cell lysis.
Enzyme Inhibition
This compound has been shown to interact with specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of transaminases, which play a vital role in amino acid metabolism.
Enzyme Target | Inhibition Type | Reference |
---|---|---|
ω-Transaminase | Competitive Inhibition |
Study on Antitumor Effects
A recent study evaluated the effects of this compound on pancreatic cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents.
Study on Antimicrobial Efficacy
In another study examining the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound displayed promising results. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption with a potential for hepatic metabolism.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits biological activity, its safety profile requires further investigation through comprehensive toxicity studies.
Properties
IUPAC Name |
5,5-dimethyl-3-propan-2-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(11)8(3,4)9-7(10)12/h5H,1-4H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAYSXPOHCZOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.